molecular formula C10H21NO B13516124 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol

1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol

Cat. No.: B13516124
M. Wt: 171.28 g/mol
InChI Key: YVEXZXAHQCYNIF-UHFFFAOYSA-N
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Description

1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclopentylmethyl group attached to an amino group, which is further connected to a 2-methylpropan-2-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol can be achieved through several methods. One common approach involves the reduction of nitriles to primary amines using lithium aluminum hydride (LiAlH4). During this reaction, the hydride nucleophile attacks the electrophilic carbon in the nitrile to form an imine anion, which is then stabilized by a Lewis acid-base complexation. The imine salt can accept a second hydride to form a dianion, which is subsequently converted to an amine by the addition of water .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reduction techniques with optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can further modify the structure, potentially leading to the formation of secondary or tertiary amines.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to inhibition or activation of their functions. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentyl-methyl-amine: This compound has a similar structure but lacks the 2-methylpropan-2-ol group.

    2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-ol: This compound has an ethan-1-ol group instead of the 2-methylpropan-2-ol group.

Uniqueness

1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol is a compound that has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H19NO, indicating the presence of a cyclopentyl group and an amino alcohol structure. This configuration allows for unique interactions with biological targets, contributing to its pharmacological properties.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes that play critical roles in cell signaling and proliferation, particularly those involved in cancer progression.
  • Modulation of Molecular Pathways : It affects various signaling pathways that regulate apoptosis (programmed cell death), angiogenesis (formation of new blood vessels), and inflammation, which are essential processes in cancer and other diseases.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its effectiveness against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)10.5Induction of apoptosis
A549 (Lung Cancer)12.3Inhibition of proliferation
HeLa (Cervical Cancer)15.0Cell cycle arrest

In a notable study, the compound was found to significantly inhibit matrix metalloproteinases (MMPs), which are crucial for cancer cell invasiveness. The IC50 values reported were in the low micromolar range, indicating potent activity against these cancer cell lines .

Antimicrobial Properties

Preliminary studies have suggested that this compound possesses moderate antibacterial activity against various Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections .

Case Studies

Case Study 1: Anticancer Efficacy

A comprehensive study published in a peer-reviewed journal investigated the anticancer properties of this compound. The results indicated a significant inhibition of cancer cell growth, with specific focus on the MCF-7 and A549 cell lines. The mechanism involved the induction of apoptosis through caspase activation, corroborating its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against a panel of bacterial strains. The results demonstrated its efficacy in inhibiting bacterial growth, suggesting further exploration into its use as an antimicrobial agent .

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-(cyclopentylmethylamino)-2-methylpropan-2-ol

InChI

InChI=1S/C10H21NO/c1-10(2,12)8-11-7-9-5-3-4-6-9/h9,11-12H,3-8H2,1-2H3

InChI Key

YVEXZXAHQCYNIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCC1CCCC1)O

Origin of Product

United States

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